molecular formula C18H18O2 B2412941 1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one CAS No. 73110-49-3

1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

Cat. No. B2412941
CAS RN: 73110-49-3
M. Wt: 266.34
InChI Key: SONSBCPVVSAMDY-FMIVXFBMSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present.



Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reactions, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can provide valuable information about its functional groups and structure.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can provide clues about its structure and function.


Scientific Research Applications

Computational Insights on Molecular Structure

1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one and its derivatives have been the subject of computational studies to understand their geometrical entities, electronic properties, and chemical reactivity. Using density functional theory (DFT), researchers have investigated structural, spectroscopic, and chemical reactivity aspects, including bond lengths, bond angles, and electronic parameters like HOMO and LUMO energies (Adole et al., 2020).

Antioxidant Activity

Some derivatives of 1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one have been synthesized and tested for their antioxidant activity. The aminochalcone carrying hydroxyl functionalities exhibited stronger antioxidant activity compared to other derivatives (Sulpizio et al., 2016).

Non-linear Optical Properties

Chalcone derivatives, including those related to 1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, have been prepared and characterized, with a focus on their non-linear optical properties (NLO). Density functional theory (DFT) has been employed to investigate these properties, showing better NLO responses than standard materials (Singh et al., 2012).

Molecular Structure and Photophysical Properties

The molecular structure and photophysical properties of derivatives of 1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one have been studied. Research includes crystal structure analysis and investigation of intramolecular interactions and photophysical behavior (Butcher et al., 2007).

Corrosion Inhibition

Studies have also been conducted on the inhibition effect of Chalcone derivatives on the corrosion of aluminum in acidic solutions. These derivatives act as mixed-type inhibitors, changing the mechanism of metal dissolution and hydrogen evolution (Fouda et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact.


Future Directions

Future research on a compound can involve exploring new synthesis methods, studying its reactions under different conditions, investigating its biological activity, or developing applications for the compound in areas such as medicine or materials science.


I hope this general information is helpful. For more specific information on “1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one”, I would recommend consulting scientific literature or databases. If you have access to a university library, they may be able to help you find more information. You could also consider reaching out to a professor or researcher in organic chemistry. They might be able to provide more insight into this specific compound.


properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13,19H,1-2H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONSBCPVVSAMDY-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

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